molecular formula C18H18N4O2 B2696874 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060294-23-6

1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2696874
CAS No.: 1060294-23-6
M. Wt: 322.368
InChI Key: DOOKKBSLAUZRHT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic urea derivative featuring a pyrido[1,2-a]pyrimidin-4-one core linked to a 2,3-dimethylphenyl group via a urea bridge. The 2,3-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which may modulate solubility, bioavailability, and target interactions.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-7-6-8-14(12(11)2)20-18(24)21-16-13(3)19-15-9-4-5-10-22(15)17(16)23/h4-10H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKKBSLAUZRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=C(N=C3C=CC=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. For this compound:

  • Acidic Hydrolysis : Cleavage of the urea group generates 2,3-dimethylaniline and 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Basic Hydrolysis : Similar cleavage occurs, but reaction rates depend on steric hindrance from the 2,3-dimethylphenyl group.

Table 1: Hydrolysis Conditions and Products

ReagentsConditionsProducts
HCl (6M)Reflux, 12 hr2,3-dimethylaniline + 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
NaOH (10%)80°C, 8 hrSame as above

Alkylation and Acylation

The pyridopyrimidine nitrogen and urea NH groups can act as nucleophiles in alkylation/acylation reactions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF selectively alkylates the pyridopyrimidine N-atom .

  • Acylation : Reaction with acetyl chloride forms acetylated derivatives at the urea NH positions.

Key Observation : Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity at the adjacent urea NH.

Electrophilic Aromatic Substitution

The pyrido[1,2-a]pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C-6 or C-9), though the 4-oxo group deactivates the ring:

  • Nitration : Limited reactivity observed; mixed HNO₃/H₂SO₄ yields mono-nitro derivatives at C-6 .

  • Sulfonation : Requires harsh conditions (oleum, 100°C) due to low ring activation.

Cyclization Reactions

The urea group participates in cyclocondensation with bifunctional reagents:

  • With α-Ketoacids : Forms fused pyrimidodiazepinone derivatives via microwave-assisted cyclization (55–86% yield) .

  • With Thioglycolic Acid : Generates thiazinane analogs under basic conditions .

Table 2: Cyclization Pathways

ReagentCatalyst/MediumProduct ClassYield Range
Glyoxylic acidMW, 150°C, 30 minPyrimidodiazepinone55–86%
Thioglycolic acidK₂CO₃, DMF, 80°C1,3-Thiazinane-2-imine derivatives35–59%

Oxidation and Reduction

  • Oxidation : The pyridopyrimidine 4-oxo group resists further oxidation, but the methyl substituent on the phenyl ring oxidizes to a carboxyl group with KMnO₄ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridopyrimidine ring to a tetrahydropyridine system, altering its aromaticity .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura : Requires bromination at C-6 of the pyridopyrimidine ring first. Subsequent coupling with arylboronic acids introduces aryl groups .

  • Buchwald-Hartwig Amination : Functionalizes the pyridopyrimidine ring with amines when halogenated .

Complexation with Metals

The urea carbonyl and pyridopyrimidine N-atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms octahedral complexes in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy.

  • Zn(II) Coordination : Stabilizes tetrahedral geometries, enhancing fluorescence properties .

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition at the pyridopyrimidine double bond, forming cyclobutane-linked dimers.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer activity:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A study highlighted that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

Antiviral Activity

The compound has been evaluated for its potential as an antiviral agent:

  • Targeting HIV : Similar compounds have shown activity against HIV by inhibiting reverse transcriptase and protease enzymes.
  • Research Findings : In vitro studies demonstrated moderate inhibitory effects on HIV replication in cell cultures .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

  • Broad-Spectrum Efficacy : Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Derivatives have shown MIC values as low as 10 µg/mL against various bacterial strains .

Antiallergic Effects

Some related compounds have demonstrated antiallergic activity:

  • Passive Cutaneous Anaphylaxis Test : Compounds structurally similar to this one showed potent oral activity superior to established antiallergy medications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substitutions : Modifications at specific positions on the pyrido[1,2-a]pyrimidine core have been linked to enhanced anticancer properties.
  • Urea Moiety Influence : The presence of the urea moiety significantly contributes to the compound's ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Urea Derivatives with Pyrido-Pyrimidinone or Phenyl Moieties

Compound Name Substituents on Phenyl/Other Group Pyrido-Pyrimidinone Substituents Molecular Formula Molecular Weight Yield (%) ESI-MS [M+H]+ Source
Target Compound 2,3-dimethylphenyl 2-methyl-4-oxo C₁₇H₁₇N₅O₂* ~331.35 N/A N/A N/A
1-(2,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea 2,5-dichlorophenyl 2-methyl-4-oxo C₁₆H₁₂Cl₂N₄O₂ 363.1981 N/A N/A
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-cyanophenyl (urea side chain) N/A C₁₆H₁₄N₄O 266.1 82.4 266.1
1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) 3-chloro-4-(trifluoromethyl)phenyl N/A C₁₅H₁₀ClF₃N₄O 340.0 83.5 340.0

Key Observations:

Pyrido-Pyrimidinone vs. Phenyl Ureas: The target compound and the dichlorophenyl analog () share the pyrido-pyrimidinone core, whereas compounds like 6n () lack this moiety, instead featuring phenyl groups on both urea termini. The pyrido-pyrimidinone system likely enhances π-π stacking and hydrogen-bonding interactions with biological targets compared to purely aromatic ureas.

Substituent Effects: Electron-Withdrawing vs. In contrast, the target’s 2,3-dimethylphenyl group provides electron-donating effects, which may improve metabolic stability.

Synthetic Efficiency: Yields for phenyl-urea derivatives (e.g., 82–83% for 6n and 6o in ) suggest efficient synthetic routes for such compounds.

Pyrido-Pyrimidinone Core Modifications

Table 2: Pyrido-Pyrimidinone Derivatives from Patent Literature ()

Compound Name Substituents on Pyrido-Pyrimidinone
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 7-[(3R)-3-methylpiperazin-1-yl], 2-(3,4-dimethoxyphenyl)
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-(4-ethylpiperazin-1-yl)

Key Observations:

  • Piperazine/Piperidine Modifications: Derivatives in feature basic nitrogen-containing rings (e.g., piperazine) at the 7-position of the pyrido-pyrimidinone, which may enhance solubility and target affinity through protonation at physiological pH. The target compound lacks such substituents, relying instead on the 2-methyl group for steric and electronic effects.
  • Methoxy Groups : The 3,4-dimethoxyphenyl substituents in these analogs could improve binding to aromatic pockets in enzymes, a feature absent in the target compound.

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, identified by its CAS number 1060294-23-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of 322.4 g/mol. The structure features a pyrido-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight322.4 g/mol
CAS Number1060294-23-6

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the pyrido[1,2-a]pyrimidine structure. For instance, derivatives exhibiting activity against various cancer cell lines have been synthesized and evaluated. The mechanism often involves inhibition of key enzymes or pathways associated with tumor growth.

  • In Vitro Studies : In a study evaluating a series of pyrido[1,2-a]pyrimidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines including Mia PaCa-2 and PANC-1 .
  • Mechanism of Action : The proposed mechanism includes the inhibition of thioredoxin reductase (TrxR), a critical enzyme in cancer metabolism. This inhibition leads to increased oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In related studies involving pyrimidine derivatives:

  • Antimicrobial Testing : Compounds were tested against various microorganisms using disk diffusion methods. Some derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating that modifications in the chemical structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylphenyl and pyrido-pyrimidine moieties can significantly influence potency and selectivity.

Modification TypeEffect on Activity
Substituent on PhenylIncreased cytotoxicity against cancer cells
Alterations in UreaEnhanced interaction with target enzymes

Case Study 1: Anticancer Efficacy

In a recent investigation, a derivative of the compound was tested for its ability to inhibit cell proliferation in human pancreatic cancer cells (Mia PaCa-2). The study found that at concentrations above 10 µM, the compound induced significant cell death compared to control groups .

Case Study 2: Antimicrobial Properties

Another study evaluated various derivatives for their antimicrobial activity against Escherichia coli and Candida albicans. The results indicated that certain structural modifications led to enhanced antimicrobial effects, suggesting potential for development as an antibiotic agent .

Q & A

Q. What are the established synthetic routes for 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

  • Synthesis : The compound’s pyrido[1,2-a]pyrimidinone core can be synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or malonates under acidic conditions . Urea linkage formation typically employs carbodiimide-mediated coupling between the pyrido-pyrimidinone amine and substituted phenyl isocyanates .
  • Characterization : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including 1^1H and 13^{13}C) are essential for structural confirmation. Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How is the crystalline structure of this compound resolved, and what software tools are recommended for crystallographic analysis?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .
  • Software : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used. These programs enable precise determination of bond lengths, angles, and intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrido[1,2-a]pyrimidinone intermediate, and what statistical models are effective for reaction parameter screening?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify interactions between variables like reaction time (12–24 hrs) and acid catalyst concentration (e.g., p-TsOH, 5–15 mol%) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions via precise control of residence time and mixing .

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

  • Validation Steps :
    • Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD data. Discrepancies in bond angles >2° may indicate solvent effects or crystal packing forces .
    • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that DFT models might overlook .

Q. What strategies are effective for elucidating the biological activity of this compound, particularly when initial assays show inconsistent dose-response relationships?

Methodological Answer:

  • Assay Design :
    • Employ orthogonal assays (e.g., fluorescence-based vs. luminescence) to rule out artifacts.
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if enzymatic activity conflicts with cellular data.
  • Data Analysis : Apply nonlinear regression models (e.g., Hill equation) to account for cooperative effects. Outliers may arise from compound aggregation; test via dynamic light scattering (DLS) .

Data Contradiction and Reproducibility

Q. How can researchers resolve conflicting solubility data reported in different solvents (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

  • Standardized Protocols :
    • Use the shake-flask method with UV/Vis quantification (λmax = 280 nm). Pre-saturate solvents with the compound for 24 hrs.
    • Account for pH effects (e.g., use phosphate-buffered saline at pH 7.4) and temperature control (25°C ± 0.5°C) .
  • Contradiction Analysis : Discrepancies often arise from metastable polymorphs. Characterize solid-state forms via powder XRD and differential scanning calorimetry (DSC) .

Structural and Functional Analogues

Q. What structural modifications to the pyrido[1,2-a]pyrimidinone core enhance metabolic stability without compromising activity?

Methodological Answer:

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3_3 at C-2) to reduce oxidative metabolism.
    • Replace the urea linker with a bioisostere (e.g., carbamate or thiourea) to improve pharmacokinetics .
  • Validation : Assess stability in liver microsomes (human/mouse, 1 mg/mL) with LC-MS quantification of parent compound depletion .

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